tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-Butyl 7-cyano-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a tert-butyl ester group, a cyano group, and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the Azabicyclo Structure: The azabicyclo structure can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of bicyclic compounds with biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the azabicyclo structure can provide rigidity and specificity in binding. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 3,4-dibromo-1,6-dimethyl-7-azabicyclo[4.1.0]heptane-7-carboxylate
Uniqueness
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the azabicyclo structure with the cyano and tert-butyl ester groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(8)6-13/h8-10H,4-5,7H2,1-3H3 |
InChI Key |
KWEPFYAQUAQKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2C#N |
Origin of Product |
United States |
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